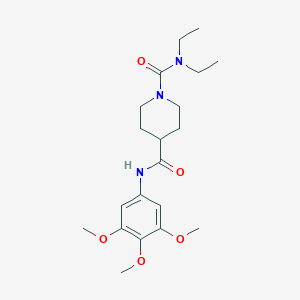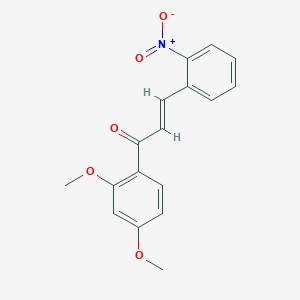
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide, also known as U-47700, is a synthetic opioid drug that was first synthesized in the 1970s. This drug has gained popularity in recent years due to its potent analgesic effects, which are similar to those of other opioids such as morphine and fentanyl. However, the use of U-47700 has been associated with a number of adverse effects, including respiratory depression, addiction, and death.
Wirkmechanismus
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide acts on the mu-opioid receptor in the brain, which is responsible for mediating the analgesic effects of opioids. When N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide binds to this receptor, it activates a cascade of signaling events that ultimately lead to the suppression of pain signals in the brain.
Biochemical and Physiological Effects:
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide has a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. These effects are similar to those of other opioids and are mediated by the activation of the mu-opioid receptor.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide has several advantages for use in lab experiments, including its potency and selectivity for the mu-opioid receptor. However, its use is limited by its potential for abuse and the risk of adverse effects, such as respiratory depression and addiction.
Zukünftige Richtungen
There are several future directions for research on N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide, including the development of new drugs that target the mu-opioid receptor with greater selectivity and fewer side effects. Researchers are also studying the potential use of N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide in the treatment of opioid addiction and withdrawal. Additionally, there is a need for further research on the long-term effects of N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide use, particularly with regard to its potential for addiction and other adverse effects.
Synthesemethoden
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide is synthesized from a precursor compound called 3,4-dichloro-N-(2-(diethylamino)ethyl)benzamide. This compound is reacted with 3,4,5-trimethoxybenzaldehyde in the presence of sodium borohydride to yield N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide has been used in scientific research to study the mechanisms of opioid receptor activation and to develop new drugs for pain management. Researchers have also used N~1~,N~1~-diethyl-N~4~-(3,4,5-trimethoxyphenyl)-1,4-piperidinedicarboxamide to study the effects of opioid drugs on the brain and behavior.
Eigenschaften
IUPAC Name |
1-N,1-N-diethyl-4-N-(3,4,5-trimethoxyphenyl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5/c1-6-22(7-2)20(25)23-10-8-14(9-11-23)19(24)21-15-12-16(26-3)18(28-5)17(13-15)27-4/h12-14H,6-11H2,1-5H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOESSGAHYHURTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine](/img/structure/B5313710.png)
![3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid](/img/structure/B5313722.png)




![3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5313759.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5313767.png)
![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5313771.png)
![N~2~-methyl-N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-serinamide hydrochloride](/img/structure/B5313784.png)
![4-{[2-(3-fluorobenzyl)-4-morpholinyl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5313799.png)
![(2-methoxyphenyl){1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl}methanone](/img/structure/B5313804.png)
![4-ethyl-2-[2-(4-fluorophenoxy)ethyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5313812.png)
